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Compound of Interest

Compound Name: 9-Methyl-9h-fluoren-9-ol

Cat. No.: B1202907 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 9-Methyl-9h-fluoren-9-ol. Due to the limited availability of published experimental spectra

for this specific compound, this document presents predicted data based on established

principles of organic spectroscopy. Detailed, generalized experimental protocols for obtaining

such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from key spectroscopic

techniques for 9-Methyl-9h-fluoren-9-ol. These predictions are based on the chemical

structure and typical spectroscopic values for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.7 - 7.8 d 2H Aromatic (H2, H7)

~7.3 - 7.4 t 2H Aromatic (H3, H6)

~7.2 - 7.3 t 2H Aromatic (H4, H5)

~7.1 - 7.2 d 2H Aromatic (H1, H8)

~2.2 - 2.3 s 1H Hydroxyl (-OH)

~1.6 - 1.7 s 3H Methyl (-CH₃)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Carbon Type Assignment

~148 - 150 Quaternary C4a, C4b

~139 - 141 Quaternary C8a, C9a

~128 - 130 Tertiary C2, C7

~127 - 129 Tertiary C3, C6

~124 - 126 Tertiary C4, C5

~119 - 121 Tertiary C1, C8

~75 - 77 Quaternary C9

~28 - 30 Primary -CH₃

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3550 - 3200 Broad, Medium O-H stretch (alcohol)

~3100 - 3000 Medium C-H stretch (aromatic)

~2970 - 2850 Medium C-H stretch (aliphatic)

~1600, 1450 Strong C=C stretch (aromatic ring)

~1150 - 1000 Strong C-O stretch (tertiary alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

196 Moderate [M]⁺ (Molecular Ion)

181 High [M - CH₃]⁺

165 High
[M - CH₃ - O]⁺ or [M - H₂O -

CH₃]⁺

152 Moderate [M - CH₃ - OH - H]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 9-Methyl-9h-fluoren-9-ol in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[1]

Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[1]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0.00 ppm.[1]
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Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR

spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for routine

analysis are typically sufficient.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the thin solid film method, suitable for non-volatile solid samples.

Sample Preparation: Dissolve a small amount (a few milligrams) of 9-Methyl-9h-fluoren-9-ol
in a volatile solvent like methylene chloride or acetone.[2]

Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).

[2][3]

Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin film of the compound

on the plate.[2]

Background Spectrum: Run a background spectrum of the clean, empty sample

compartment.

Sample Spectrum: Place the salt plate with the sample film into the spectrometer's sample

holder and acquire the IR spectrum.[2]

Data Analysis: Identify the characteristic absorption bands and their corresponding functional

groups.

Mass Spectrometry (MS)
This protocol outlines a general procedure for electron ionization (EI) mass spectrometry.

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC/MS).[4]
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam, causing the ejection of an electron to form a molecular ion ([M]⁺) and various

fragment ions.[4]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

(m/z) ratio.[4]

Detection: The separated ions are detected, and their abundance is recorded.[4]

Spectrum Generation: A mass spectrum is generated, plotting the relative intensity of the

ions versus their m/z ratio. The molecular ion peak confirms the molecular weight of the

compound, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of an organic compound such as 9-Methyl-9h-fluoren-9-ol.
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Caption: Logical workflow for the spectroscopic analysis of 9-Methyl-9h-fluoren-9-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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